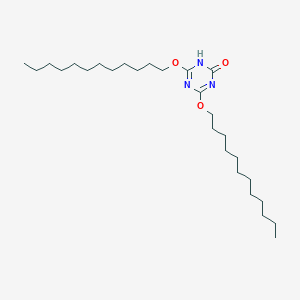
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two dodecyloxy groups attached to the triazine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of trichlorotriazine with dodecan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions, usually around 50°C, and monitored using thin-layer chromatography (TLC). The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dodecyloxy groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino group in place of the dodecyloxy group .
Applications De Recherche Scientifique
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives have been studied for their potential antibacterial and antioxidant activities.
Industry: Triazine derivatives, including this compound, are used in the production of dyes, resins, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one and its derivatives involves interactions with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes and other proteins, leading to antibacterial or antioxidant effects .
Comparaison Avec Des Composés Similaires
2,4,6-Tris(dodecyloxy)-1,3,5-triazine: This compound has three dodecyloxy groups attached to the triazine ring, making it more hydrophobic and potentially more reactive in certain chemical reactions.
2-Chloro-4,6-bis(dodecyloxy)-1,3,5-triazine: This compound has a chlorine atom in place of one of the dodecyloxy groups, which can significantly alter its reactivity and applications.
Uniqueness: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its dodecyloxy groups provide hydrophobic characteristics, making it useful in applications where water solubility is a concern.
Propriétés
Numéro CAS |
773003-65-9 |
|---|---|
Formule moléculaire |
C27H51N3O3 |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
4,6-didodecoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C27H51N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-28-25(31)29-27(30-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29,30,31) |
Clé InChI |
VXWYGTBBJXEEKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=NC(=NC(=O)N1)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


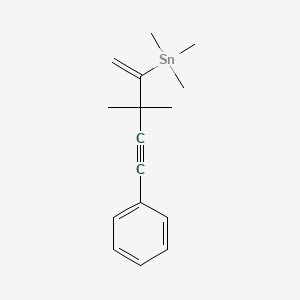
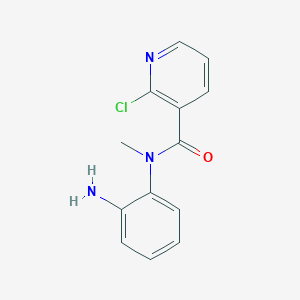
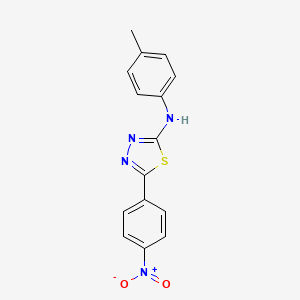

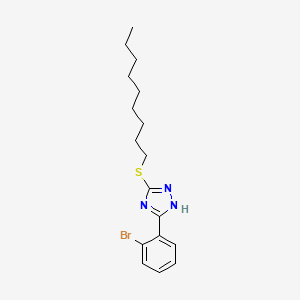
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
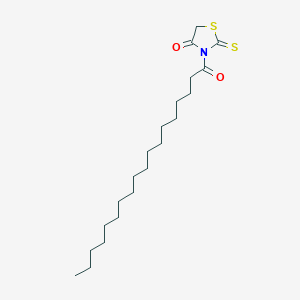
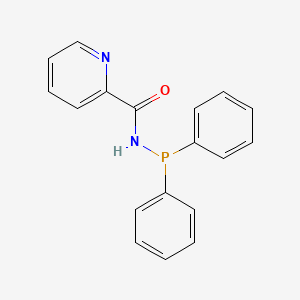
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
